1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Overview
Description
The compound “1-(4-Bromopyridin-2-yl)ethanone” is a solid substance with a molecular weight of 200.03 . It’s stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromopyridin-2-yl)ethanone” is represented by the linear formula C7H6BrNO .
Physical and Chemical Properties Analysis
The compound “1-(4-Bromopyridin-2-yl)ethanone” is a solid at room temperature .
Scientific Research Applications
Structural Characterization and Derivatives Synthesis
Research on bromopyridine derivatives often focuses on structural characterization and the synthesis of complex molecules for various applications. For instance, studies on polymorphs of thiourea derivatives and derived 2-aminothiazoles highlight the structural diversity achievable with bromopyridine-related compounds, impacting their intermolecular interactions and resulting in materials with distinct physical properties (Böck et al., 2020).
Catalysis and Organic Transformations
Bromopyridine compounds are pivotal in catalytic processes and organic transformations. They serve as intermediates in the synthesis of complex aminopyridines and other heterocyclic compounds through processes such as the Buchwald-Hartwig amination and Pd-catalyzed aryl amination. These methodologies are essential for developing pharmaceuticals, agrochemicals, and organic materials (Scott et al., 2004), (Lang et al., 2001).
Advanced Materials Synthesis
The structural versatility of bromopyridine derivatives enables the synthesis of materials with novel properties. For example, the creation of super Lewis basic terpyridines and their metal complexes from bromopyridine-based intermediates showcases the potential for developing new catalysts and functional materials with enhanced electron-donating capabilities (Kleoff et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(4-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15(2)11-4-7-16(8-5-11)12-9-10(13)3-6-14-12/h3,6,9,11H,4-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECMTQHPZCSOEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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